δ-Amyrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

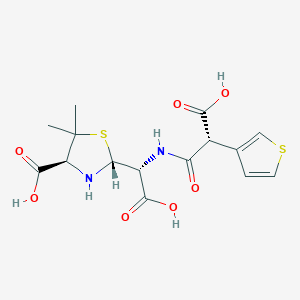

“δ-Amyrin” is a pentacyclic triterpenol with the chemical formula C30H50O . It is one of the three closely related natural chemical compounds of the triterpene class, along with α-amyrin and β-amyrin . It is widely distributed in nature and has been isolated from a variety of plant sources such as epicuticular wax .

Synthesis Analysis

The synthesis of δ-Amyrin has been accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction . For α-amyrin, a different synthetic approach had to be chosen providing access to α-amyrin in medium-to-large scale .

Molecular Structure Analysis

δ-Amyrin is a pentacyclic triterpenol with the chemical formula C30H50O . It is designated as (3β)-Olean-13(18)-en-3-ol . The molecular weight of δ-Amyrin is 426.72 .

Chemical Reactions Analysis

The first committed step in triterpenoid biosynthesis is the cyclization of epoxysqualene into various triterpene alcohol isomers, a reaction catalyzed by oxidosqualene cyclases (OSCs) . The different OSCs have characteristic product specificities, which are mainly due to differences in the numbers of high-energy intermediates the enzymes can stabilize .

Physical And Chemical Properties Analysis

δ-Amyrin has a molecular weight of 426.72 . It is a powder that should be stored at -20°C for 3 years or at 4°C for 2 years . In solvent, it should be stored at -80°C for 6 months or at -20°C for 1 month .

科学的研究の応用

- Application : Amyrin is used in the synthesis of other complex triterpenoids like boswellic acid (found in frankincense) or maslinic acid (found in olives) .

- Method of Application : The synthesis of α- and β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid. The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .

- Results : The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction. For α-amyrin, a different synthetic approach had to be chosen providing access to α-amyrin in medium-to-large scale .

- Application : Amyrin is metabolically engineered in the oleaginous yeast, Yarrowia lipolytica to produce α- and β-amyrin on simple sugar and waste cooking oil .

- Method of Application : The in vivo enzymatic activity of a multi-functional amyrin synthase (CrMAS) from Catharanthus roseus was validated by expressing its codon-optimized gene in Y. lipolytica and assayed for amyrins .

- Results : The optimized fermentation condition attained titers of at least 100 mg/L α-amyrin and 20 mg/L β-amyrin .

Scientific Field: Organic Chemistry

Scientific Field: Metabolic Engineering

- Scientific Field: Virology

- Application : Amyrin subunits have been studied for their potential in impeding HCV (Hepatitis C Virus) influx mechanism inside human cells .

- Method of Application : This is a combined in silico and in vivo study. The study focuses on the quantum tunnel profiles and molecular strings of the CD81 receptor .

- Results : The results of this study are not explicitly mentioned in the source. For detailed results, I recommend referring to the original research article .

- Scientific Field: Pharmacology

- Application : Amyrin has proven anti-inflammatory , anti-nociceptive , and gastro-protective activities, and inhibits HIV transcriptase-1 .

- Method of Application : The method of application is not explicitly mentioned in the source. For detailed methods, I recommend referring to the original research articles .

- Results : The results of this study are not explicitly mentioned in the source. For detailed results, I recommend referring to the original research articles .

将来の方向性

特性

IUPAC Name |

(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22?,23-,24?,27-,28+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCIRBSYAYKMEF-UWTKSXHYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13(18)-Oleanen-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-](/img/structure/B1145320.png)